N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic chemical compound with potential applications. It’s related to a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been studied for their potential as kinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), an imidazo[1,2-b]pyridazine ring (a type of diazepine), and a carboxamide group . The exact structure can be found in databases like PubChem .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocycles : A study detailed the synthesis of a range of functionalized chromenes, including derivatives that may share structural similarities with the compound of interest. These chromenes have been explored for their potential in creating diverse heterocyclic compounds with various biological activities (Azab & Latif, 2012).
Phthalazinone Derivatives : Another research focused on the synthesis and spectral characterization of phthalazinone derivatives, indicating a methodological approach that might be applicable in synthesizing and characterizing compounds similar to the one (Mahmoud et al., 2012).
Biological Activities
Antimicrobial Agents : A study on the synthesis and biological evaluation of coumarin derivatives containing thiazolidin-4-one ring revealed their potential as antimicrobial agents. This suggests the relevance of exploring similar compounds for antimicrobial properties (Ramaganesh et al., 2010).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating the pharmaceutical potential of complex organic molecules (Abu‐Hashem et al., 2020).
Alzheimer's Disease : Research on hybrid arylisoxazole‐chromenone carboxamides showed significant cholinesterase inhibitory activity, suggesting their utility in addressing conditions like Alzheimer's Disease (Saeedi et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4/c1-30-21-10-9-20-25-18(13-27(20)26-21)14-6-4-7-16(11-14)24-22(28)17-12-15-5-2-3-8-19(15)31-23(17)29/h2-13H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPNEUCUUOZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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